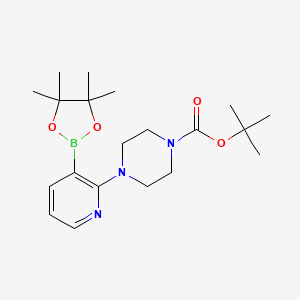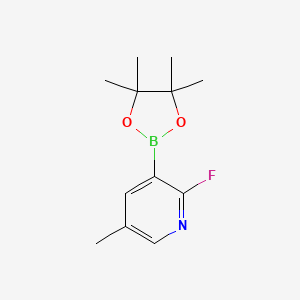
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline
Descripción general
Descripción
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline, also known as NMPEA, is an aniline derivative of the aromatic compound benzene. It is an organic compound which is an important building block for the synthesis of various compounds, such as drugs, dyes, and other materials. NMPEA is a versatile compound with a wide range of applications in scientific research, including its use as a reaction medium and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Schiff bases and their derivatives, closely related to the chemical structure , have been synthesized for applications in creating polymeric films with fluorescent properties. These films exhibit photochromic mechanisms and are studied for their excited state intramolecular proton-transfer processes, indicating potential uses in materials science and sensor technologies (Buruianǎ et al., 2005).
Photochemical Behavior
- The photochemical behavior of similar compounds, such as trans-4-(N-arylamino)stilbene, depends on the substituent in the N-aryl group, leading to the formation of twisted intramolecular charge transfer states. This property is essential for developing optical materials and studying molecular electronics (Yang et al., 2004).
Crystallography and Structural Analysis
- Research on N-benzylideneanilines reveals dynamic disorder in crystal structures through conformational changes, which is vital for understanding material properties at the molecular level (Harada et al., 2004).
Chemosensors for Cyanide Detection
- Certain derivatives of anilines have been synthesized and studied as chromogenic chemosensors for cyanide, demonstrating high selectivity. This application is crucial for environmental monitoring and safety protocols (Heying et al., 2015).
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18-6-5-9-20(16-18)17-23-21-10-12-22(13-11-21)24-15-14-19-7-3-2-4-8-19/h2-13,16,23H,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBZHNWAKUELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










methanone hydrochloride](/img/structure/B1437259.png)
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)




![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)